(3-Bromophenoxy)(tert-butyl)dimethylsilane
Overview
Description
Ledoxantrone is a synthetic intercalating agent belonging to the benzopyranoindazole class. It was initially developed by Pfizer Inc. and is known for its promising preclinical activity. The compound is primarily used as a DNA inhibitor and topoisomerase II inhibitor, making it a potential candidate for cancer treatment .
Preparation Methods
The preparation of Ledoxantrone involves the synthesis of the benzopyranoindazole scaffold. The synthetic route typically includes the following steps:
Formation of the Indazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzopyran Moiety: This step involves the coupling of the indazole core with benzopyran derivatives.
Final Modifications: The final product is obtained through various functional group modifications and purifications.
Industrial production methods for Ledoxantrone are not extensively documented, but they likely involve large-scale synthesis using similar routes with optimizations for yield and purity.
Chemical Reactions Analysis
Ledoxantrone undergoes several types of chemical reactions:
Oxidation: Ledoxantrone can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Ledoxantrone can undergo substitution reactions, particularly at the nitrogen atoms in the indazole ring.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs .
Scientific Research Applications
Ledoxantrone has several scientific research applications:
Chemistry: Used as a model compound for studying DNA intercalation and topoisomerase inhibition.
Biology: Investigated for its effects on cellular processes involving DNA replication and repair.
Medicine: Explored as a potential anticancer agent, particularly for colorectal and prostate cancers.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
Ledoxantrone exerts its effects by stabilizing the cleavable complex of DNA with topoisomerase II, thereby inhibiting the enzyme’s activity. This leads to the blockade of DNA helicase and prevents the uncoiling and replication of DNA. The molecular targets involved include DNA and topoisomerase II, which are crucial for cellular replication and repair processes .
Comparison with Similar Compounds
Ledoxantrone is unique due to its benzopyranoindazole structure and dual inhibition of DNA and topoisomerase II. Similar compounds include:
Mitoxantrone: An anthracenedione-derived antineoplastic agent that also inhibits topoisomerase II.
Voreloxin: A potent topoisomerase II inhibitor with broad-spectrum anti-tumor activity.
Daniquidone: A dual inhibitor of DNA topoisomerase I and II with cytotoxic and antiproliferative activity.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
(3-bromophenoxy)-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRHMVJJJGUHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460296 | |
Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65423-56-5 | |
Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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